![molecular formula C23H20ClNO4 B14990226 N-(4-chlorobenzyl)-3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide](/img/structure/B14990226.png)
N-(4-chlorobenzyl)-3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorobenzyl)-3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide is a synthetic organic compound that belongs to the class of furochromenes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorobenzyl)-3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide typically involves multi-step organic reactions. The starting materials often include 4-chlorobenzylamine, 3,5-dimethylfurochromenone, and propanoyl chloride. The reaction conditions may involve:
Step 1: Formation of the furochromenone core through cyclization reactions.
Step 2: Introduction of the 4-chlorobenzyl group via nucleophilic substitution.
Step 3: Acylation to form the final propanamide structure.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorobenzyl)-3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like potassium permanganate.
Reduction: Reduction of the carbonyl group to alcohols using reducing agents like lithium aluminum hydride.
Substitution: Halogenation or alkylation reactions at specific positions on the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (chlorine, bromine), alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furochromenone oxides, while reduction may produce alcohol derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-(4-chlorobenzyl)-3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate biological pathways by binding to these targets and altering their activity.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorobenzyl)-3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide
- N-(4-chlorobenzyl)-3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)butanamide
Uniqueness
N-(4-chlorobenzyl)-3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide is unique due to its specific structural features, such as the presence of the 4-chlorobenzyl group and the furochromene core. These features may confer distinct biological activities and chemical reactivity compared to similar compounds.
Biological Activity
N-(4-chlorobenzyl)-3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C23H20ClNO4, with a molecular weight of approximately 409.87 g/mol. The compound features a furochromenyl moiety and a chlorobenzyl group, which are critical for its biological activity.
Property | Value |
---|---|
Molecular Formula | C23H20ClNO4 |
Molecular Weight | 409.87 g/mol |
SMILES | Cc1coc2cc3oc(=O)c(CCC(=O)NCc4ccc(Cl)cc4)c(C)c3cc12 |
Antimicrobial Activity
Research has indicated that derivatives of compounds similar to this compound exhibit antibacterial properties against various strains. For instance, studies have shown moderate to strong activity against Salmonella typhi and Bacillus subtilis, while also displaying effectiveness against gram-positive bacteria like Staphylococcus aureus and methicillin-resistant strains (MRSA) .
Anticancer Potential
The cytotoxicity profiles of related compounds have been evaluated on cancer cell lines. Findings suggest that certain derivatives exhibit submicromolar activity against cancer cells, indicating potential as anticancer agents . The lipophilicity of these compounds has been correlated with their biological activity, suggesting that structural modifications can enhance efficacy .
The mechanism by which this compound exerts its biological effects likely involves interactions with specific molecular targets such as enzymes or receptors. Preliminary studies suggest that the compound may modulate enzyme activities or receptor signaling pathways relevant to microbial and cancer cell proliferation .
Research Findings and Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial activity of various synthesized derivatives against Staphylococcus aureus and MRSA. The results showed that several compounds had higher antibacterial efficacy compared to clinically used antibiotics like ampicillin .
- Cytotoxicity Assessment : In another investigation focusing on cytotoxicity, derivatives were tested on primary mammalian cell lines alongside cancer cells. The results indicated that while some compounds were effective against cancer cells, they exhibited low toxicity towards normal cells, highlighting their therapeutic potential .
Properties
Molecular Formula |
C23H20ClNO4 |
---|---|
Molecular Weight |
409.9 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-3-(3,5-dimethyl-7-oxofuro[3,2-g]chromen-6-yl)propanamide |
InChI |
InChI=1S/C23H20ClNO4/c1-13-12-28-20-10-21-19(9-18(13)20)14(2)17(23(27)29-21)7-8-22(26)25-11-15-3-5-16(24)6-4-15/h3-6,9-10,12H,7-8,11H2,1-2H3,(H,25,26) |
InChI Key |
OXHVPBVLAIKRGS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC2=CC3=C(C=C12)C(=C(C(=O)O3)CCC(=O)NCC4=CC=C(C=C4)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.